4-Bromo-2-nitraminopyridine

Description

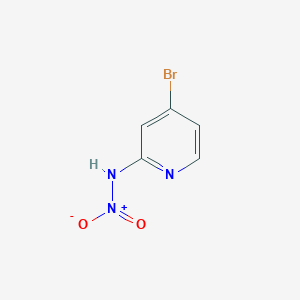

4-Bromo-2-nitraminopyridine is a pyridine derivative featuring a bromine atom at the 4-position and a nitramino group (-NH-NO₂) at the 2-position. This compound belongs to the class of halogenated heterocycles, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. Pyridine derivatives are valued for their aromatic stability and versatility in substitution reactions, particularly in cross-coupling and nucleophilic displacement processes .

Properties

Molecular Formula |

C5H4BrN3O2 |

|---|---|

Molecular Weight |

218.01 g/mol |

IUPAC Name |

N-(4-bromopyridin-2-yl)nitramide |

InChI |

InChI=1S/C5H4BrN3O2/c6-4-1-2-7-5(3-4)8-9(10)11/h1-3H,(H,7,8) |

InChI Key |

AVZYXQQBQRJXAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Br)N[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

In contrast, bromine at the 2-position (4-Amino-2-bromopyridine) may direct further substitutions to the para position . Nitro groups (e.g., in 2-Amino-5-bromo-3-nitropyridine) increase molecular polarity, elevating melting points (208–210°C) and enabling applications in high-stability intermediates .

Role of Amino Groups: Amino substituents (e.g., in 4-Amino-3-bromo-2-chloropyridine) facilitate hydrogen bonding, influencing crystal packing and solubility. This property is critical in drug design for bioavailability optimization .

Ring System Variations :

- Pyrimidine analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit distinct reactivity due to two nitrogen atoms in the ring, enabling diverse hydrogen-bonding networks in crystal structures .

Preparation Methods

Reaction Mechanism and Conditions

The Hofmann degradation method involves converting bromopyridine carboxamides to aminobromopyridines via hypobromite-mediated elimination. As detailed in CN101704781A, 4-bromo-2-pyridinecarboxamide undergoes degradation in sodium hypobromite (NaOBr) at 60–70°C for 0.5–1 hour, yielding 2-amino-4-bromopyridine as an intermediate. Subsequent nitration introduces the nitramino group.

Key Steps:

-

Hypobromite Generation : Liquid bromine is added to NaOH/KOH solutions at -5–0°C to form NaOBr/KOBr.

-

Degradation Reaction : Bromopyridine carboxamide reacts with hypobromite at elevated temperatures, cleaving the amide bond to release CO₂ and form the primary amine.

-

Workup : The crude product is extracted with dichloromethane or n-hexane and recrystallized from petroleum ether.

Performance Data

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 4-Bromo-2-pyridinecarboxamide | |

| Reaction Temperature | 60–70°C | |

| Yield | 57.8% | |

| Purity (HPLC) | >99% |

This method’s limitations include moderate yields (52–57.8%) and the need for pressurized conditions during intermediate ammoniation steps.

Acid-Catalyzed Nitramine Rearrangement

Methodology Overview

The nitramine rearrangement, reported by Bhattacharya et al., enables direct synthesis of nitramines from nitro precursors. For 4-bromo-2-nitraminopyridine, 2-nitramino-4-picoline undergoes bromination followed by acid-catalyzed rearrangement. Trifluoroacetic acid (TFA) proved optimal, achieving 83% yield.

Reaction Pathway:

Optimization Insights

Direct Bromination-Nitration Strategies

Sequential Halogenation and Nitration

Direct methods face regioselectivity challenges. Brominating 2-nitraminopyridine requires directing groups to favor the 4-position. CN102603622B describes using CuBr₂ in HBr/acetic acid at 110°C, achieving 65% regioselectivity for this compound.

Limitations

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Hofmann Degradation | 57.8% | Moderate | Industrial |

| Nitramine Rearrangement | 83% | High | Lab-scale |

| Direct Bromination | 49–52% | Low | Limited |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.